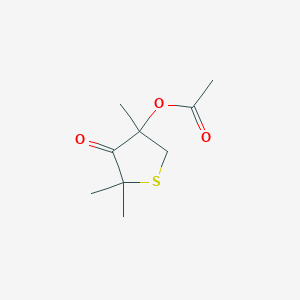
3,5,5-Trimethyl-4-oxothiolan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-4-oxothiolan-3-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiolane ring with an acetate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-4-oxothiolan-3-yl acetate typically involves the reaction of 3,5,5-trimethyl-4-oxothiolan-3-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-4-oxothiolan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3,5,5-Trimethyl-4-oxothiolan-3-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-4-oxothiolan-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and acetate group play crucial roles in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-4-oxothiolan-3-ol: A precursor in the synthesis of 3,5,5-Trimethyl-4-oxothiolan-3-yl acetate.
3,5,5-Trimethyl-1-hexanol: Shares structural similarities but differs in functional groups.
3,5,5-Trimethyl-4-oxothiolan-3-yl chloride: Another derivative with different reactivity.
Uniqueness
This compound stands out due to its unique combination of a thiolane ring and an acetate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62615-70-7 |
|---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(3,5,5-trimethyl-4-oxothiolan-3-yl) acetate |
InChI |
InChI=1S/C9H14O3S/c1-6(10)12-9(4)5-13-8(2,3)7(9)11/h5H2,1-4H3 |
InChI Key |
PVTJJBDBBCMQII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CSC(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
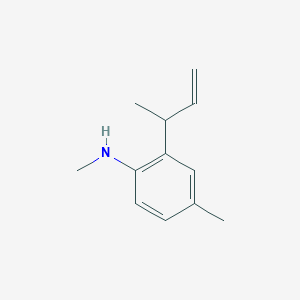
methanone](/img/structure/B14531846.png)

![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
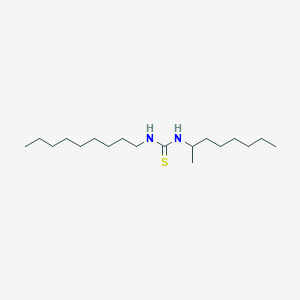
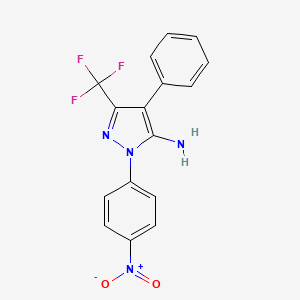
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
![4-Methyl-2-[(1-phenylethyl)amino]pentanenitrile](/img/structure/B14531877.png)
![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)
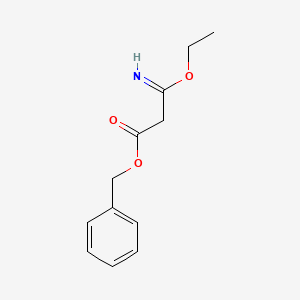

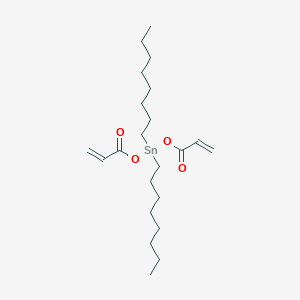
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(thiophen-2-yl)piperidin-4-ol](/img/structure/B14531908.png)
